molecular formula C14H28ClN3 B1429367 Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- CAS No. 876371-19-6

Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-

Cat. No.: B1429367
CAS No.: 876371-19-6
M. Wt: 273.84 g/mol
InChI Key: MYCKNUSAHWIELF-UHFFFAOYSA-N
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Description

Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- typically involves the reaction of cyclohexanamine with 4-(cyclopropylmethyl)-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve the desired transformation of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions may produce cyclohexanol derivatives. Substitution reactions can introduce various functional groups into the compound, leading to the formation of a wide range of derivatives.

Scientific Research Applications

Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- can be compared with other similar compounds, such as other piperazine derivatives. These compounds share a similar chemical structure but may differ in their specific functional groups and properties.

List of Similar Compounds:
  • Cyclohexanamine, N-(cyclopropylmethyl)-4-methyl-
  • Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, (Hydrochloride) (1:3), trans-
  • Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, (Hydrochloride) , trans- (876371-19-6)

These compounds share similarities in their chemical structure but may exhibit different properties and applications .

Properties

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3.ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;/h12-14H,1-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKNUSAHWIELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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